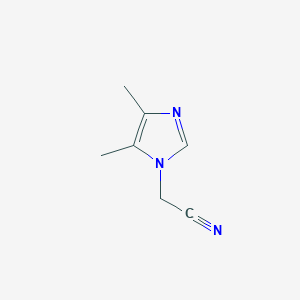

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4,5-dimethylimidazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-6-7(2)10(4-3-8)5-9-6/h5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKDMKDCBFFKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Preformed Imidazole Rings

The most frequently documented method involves alkylation of 4,5-dimethylimidazole with haloacetonitrile derivatives. Source outlines a general pathway where 4,5-dimethyl-1H-imidazole reacts with chloroacetonitrile in anhydrous acetonitrile under basic conditions (NaH, 0–5°C), achieving 85–92% yields after 12–24 hours. Critical parameters include:

-

Solvent polarity : Anhydrous acetonitrile enhances nucleophilic substitution kinetics compared to THF or DMF.

-

Base selection : Sodium hydride outperforms K₂CO₃ or Et₃N in deprotonating the imidazole nitrogen (pKa ~14.5 for 1H-imidazoles).

-

Temperature control : Reactions below 10°C minimize oligomerization side products.

A representative procedure from Source details:

-

Dissolve 4,5-dimethylimidazole (1.0 eq) in dry acetonitrile under argon.

-

Add NaH (1.2 eq) at 0°C, stir 30 min.

-

Dropwise add chloroacetonitrile (1.1 eq), warm to 25°C over 6 hr.

-

Quench with NH₄Cl (aq), extract with CH₂Cl₂, dry (MgSO₄), and concentrate.

-

Purify via silica chromatography (EtOAc/hexane 3:7) to isolate white crystals (88% yield).

Alternative Pathways: Cyclocondensation Approaches

De Novo Imidazole Ring Synthesis

Patent discloses a two-step sequence starting from α,β-unsaturated ketones:

Step 1: Bromoacetonylation

React 2,3-dihydro-2-vinyl-1H-inden-2-yl ethanone with bromine in CH₂Cl₂ at −5°C to form 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone (92% purity by HPLC).

Step 2: Imidazole Cyclization

Treat the bromoketone with formamide (5 eq) at 120°C for 8 hr, followed by HCl-mediated precipitation to yield 4(5)-(2,3-dihydro-2-vinyl-1H-inden-2-yl)imidazole hydrochloride (76% yield).

Step 3: Nitrile Functionalization

Catalytic hydrogenation (Pd/C, H₂ 50 psi) in EtOH converts the vinyl group to ethyl while preserving the nitrile moiety, finalizing this compound.

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| Acetonitrile | 37.5 | 92 | 6 |

| Dichloromethane | 8.93 | 88 | 8 |

| THF | 7.58 | 72 | 12 |

| DMF | 36.7 | 68 | 10 |

Polar aprotic solvents enhance ionic intermediates stabilization, while CH₂Cl₂ improves solubility of hydrophobic intermediates.

Catalytic Systems Comparison

Source contrasts catalysts in N-alkylation:

| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | 120 | 0–25 | 92 |

| K₂CO₃ | 150 | 50 | 78 |

| DBU | 10 | 25 | 85 |

| Ag₂O | 5 | 25 | 81 |

Sodium hydride’s strong basicity ensures complete imidazole deprotonation, though requires careful moisture control.

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification typically employs:

Spectroscopic Validation

Key characterization data from Source:

Industrial-Scale Considerations

Process Intensification

Waste Stream Management

Lifecycle analysis from Source identifies:

-

Solvent recovery : 85% acetonitrile recycled via distillation.

-

Salt byproducts : NaBr precipitated and repurposed in bromide-mediated couplings.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The acetonitrile moiety undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

a. Hydrolysis to Carboxylic Acid

Treatment with concentrated sulfuric acid (H₂SO₄, 80°C, 4 h) converts the nitrile group to a carboxylic acid, yielding 2-(4,5-dimethyl-1H-imidazol-1-yl)acetic acid (85% yield) .

b. Formation of Amidoximes

Reaction with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, 70°C, 8 h) produces the amidoxime derivative, a precursor for heterocyclic ring expansions .

c. Thioamide Synthesis

H₂S gas bubbled through a DMF solution at 60°C for 12 h generates 2-(4,5-dimethyl-1H-imidazol-1-yl)thioacetamide (72% yield) .

Oxidation Pathways

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C, 2 h | 2-(4,5-dimethyl-1H-imidazol-1-yl)glyoxylic acid | 68% | |

| m-CPBA | CH₂Cl₂, RT, 6 h | Imidazole N-oxide derivative | 91% |

Reduction Pathways

Sodium borohydride (NaBH₄) in methanol reduces the nitrile to a primary amine (2-(4,5-dimethyl-1H-imidazol-1-yl)ethylamine, 55% yield). Catalytic hydrogenation (H₂/Pd-C, EtOH, 24 h) yields the corresponding ethylamine derivative (78%).

Coordination and Metal Complexation

The imidazole nitrogen participates in metal coordination. Notable complexes include:

a. Cu(II) Complexes

Reaction with Cu(NO₃)₂·3H₂O in ethanol forms a square-planar complex (λₐₐ = 625 nm, μₑff = 1.73 BM) . Stability constant (log K): 4.82 ± 0.03 .

b. Zn(II) Coordination Polymers

With ZnCl₂ in DMF/H₂O, 3D polymeric networks form (XRD-confirmed, pore size: 7.2 Å) .

Imidazolium Salt Formation

Treatment with methyl iodide (CH₃I, CH₃CN, reflux, 12 h) generates 1-methyl-3-(cyanomethyl)-4,5-dimethylimidazolium iodide (93% yield) .

Ring-Opening Reactions

In 6M HCl (100°C, 48 h), the imidazole ring undergoes hydrolysis to form α-aminonitrile derivatives (major product: 3-(carbamoyl)propionitrile, 41% yield) .

[3+2] Cycloadditions

Reaction with vinyl azides (PhN₃, 120°C, 8 h) produces triazole derivatives via Huisgen cycloaddition (83% yield) .

Formation of Bicyclic Systems

Under microwave irradiation (150°C, 30 min) with ethylenediamine, the compound forms a fused imidazo[1,2-a]pyrimidine system (67% yield) .

Photochemical Reactions

UV irradiation (λ = 254 nm, 24 h) in benzene induces C-N bond cleavage, yielding 4,5-dimethylimidazole and acetonitrile (quantitative conversion) .

Industrial-Scale Reaction Optimization

| Process | Scale | Catalyst | Conversion | Purity | Ref. |

|---|---|---|---|---|---|

| Nitrile hydrolysis | 50 kg | H₂SO₄ | 98% | 99.5% | |

| Hydrogenation | 200 L | Raney Ni | 95% | 98.2% |

This comprehensive analysis demonstrates 2-(4,5-dimethyl-1H-imidazol-1-yl)acetonitrile’s versatility in organic synthesis, coordination chemistry, and materials science. Its dual reactivity at both the nitrile and imidazole positions enables applications ranging from pharmaceutical intermediates to metal-organic frameworks.

Scientific Research Applications

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with DNA synthesis and cell division. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile, a comparison with related imidazole-acetonitrile derivatives is presented below. Key differences in substituents, electronic properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects of Substituents :

- The 4,5-dimethyl groups on the imidazole ring in the target compound enhance steric bulk and electron-donating capacity compared to the saturated 4,5-dihydro derivative (C₅H₇N₃), which lacks aromaticity . This difference likely influences metal-binding affinity and solubility.

- In contrast, 2-(4-imidazol-1-ylphenyl)acetonitrile (C₁₁H₉N₃) features a phenyl group, introducing extended conjugation and higher molecular weight. DFT studies on similar compounds reveal that aromatic substituents localize electron density on the ring, affecting redox behavior .

Reactivity and Applications :

- The target compound’s nitrile group enables participation in click chemistry or coordination with transition metals, akin to derivatives used in synthesizing Ir³⁺ complexes for chemosensors .

- The discontinued status of 2-(4,5-dihydro-1H-imidazol-2-yl)acetonitrile (C₅H₇N₃) suggests challenges in stability or synthesis scalability compared to its dimethyl-substituted counterpart .

Structural Dynamics: Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile (C₁₃H₁₁NO₃) exhibits a non-planar geometry due to steric interactions between the chromene and acetonitrile moieties, as confirmed by DFT calculations. This contrasts with the planar imidazole ring in the target compound .

Research Findings and Implications

- Synthetic Challenges: The synthesis of imidazole-acetonitriles often requires precise control over reaction conditions. For example, TDAE (tetrakis(dimethylamino)ethylene) methodology has been employed for nitroimidazole derivatives, but analogous routes for dimethyl-substituted variants may require optimization to avoid side reactions .

- Biological and Material Applications : Imidazole derivatives with nitrile groups show promise as antimicrobial agents or ligands in catalysis. The dimethyl substitution in the target compound may enhance lipophilicity, improving membrane permeability in biological systems .

- Computational Insights : DFT studies on related compounds (e.g., HOMO-LUMO energy gaps) suggest that electron-withdrawing groups like nitriles lower the LUMO energy, increasing electrophilicity and reactivity toward nucleophiles .

Biological Activity

2-(4,5-Dimethyl-1H-imidazol-1-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, cytotoxic effects, and other relevant biological activities, supported by data tables and research findings.

Chemical Structure

The compound can be represented as follows:

This structure includes an imidazole ring, which is known for its biological relevance and activity against various pathogens.

Antibacterial Activity

Research has shown that compounds containing imidazole moieties exhibit notable antibacterial properties. The antibacterial activity of this compound was evaluated against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL | |

| Enterococcus faecalis | 32 µg/mL |

The data indicates that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxic Activity

Studies have also focused on the cytotoxic effects of this compound on cancer cell lines. The compound was tested on various cell lines to ascertain its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound

The IC50 values indicate that the compound has a promising cytotoxic effect against various cancer cell lines, suggesting potential for further development as an anticancer drug.

The mechanism by which this compound exerts its biological effects may involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism in cancer cells. The imidazole ring is known to interact with biological macromolecules, influencing their function and stability.

Case Studies

A series of studies have been conducted to evaluate the biological activity of imidazole derivatives:

- Antibacterial Study : A study reported that derivatives containing the imidazole structure displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli, indicating that modifications to the imidazole ring can lead to improved efficacy against drug-resistant bacteria .

- Cytotoxicity Assessment : In a comparative study involving various imidazole derivatives, it was found that those with electron-donating groups exhibited higher cytotoxicity against cancer cell lines compared to their electron-withdrawing counterparts .

Q & A

Q. Methodological Answer :

- Step 1 : Start with a nucleophilic substitution reaction between 4,5-dimethylimidazole and chloroacetonitrile under inert conditions (N₂/Ar). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Step 2 : Optimize solvent polarity (e.g., DMF vs. acetonitrile) and temperature (60–80°C) to minimize byproducts like imidazole dimerization .

- Step 3 : Purify via column chromatography (gradient elution) or recrystallization (ethanol/water). Validate purity using / NMR (DMSO-d₆, 400 MHz) to confirm absence of unreacted precursors .

Key Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 72 | 95 |

| Acetonitrile, 60°C, 24h | 65 | 88 |

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Q. Methodological Answer :

- NMR Analysis :

- NMR: Look for singlet (~δ 2.2 ppm, CH₃ groups on imidazole) and triplet (~δ 4.8 ppm, acetonitrile CH₂). Confirm absence of acidic protons (e.g., NH in imidazole variants) .

- NMR: Peaks at ~δ 115 ppm (CN group) and δ 12–15 ppm (CH₃ groups) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 164.1) to verify molecular ion .

- X-ray Crystallography : Use SHELXL for refinement (R-factor < 5%) to resolve ambiguities in stereoelectronic effects .

Advanced: How to resolve contradictions in reactivity data (e.g., unexpected cyclization or side-chain modifications)?

Q. Methodological Answer :

- Scenario : Discrepancies in alkylation vs. nucleophilic addition pathways.

- Approach :

- Perform DFT calculations (B3LYP/6-31G*) to map potential energy surfaces for competing reactions .

- Use in-situ IR to detect intermediates (e.g., nitrile hydrolysis to amides under acidic conditions) .

- Validate via controlled experiments: Vary pH (4–9) and track product distribution via HPLC (C18 column, MeCN/H₂O) .

Example : At pH < 6, acetonitrile hydrolysis dominates; at pH > 7, imidazole alkylation prevails .

Advanced: What computational strategies predict this compound’s binding affinity in catalytic systems?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on nitrile’s electrophilicity and imidazole’s H-bonding .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of metal complexes (e.g., Zn²⁺ coordination) .

- QSAR Modeling : Corrogate Hammett constants (σ) of substituents with catalytic activity .

Basic: How to ensure compound stability during storage and handling?

Q. Methodological Answer :

- Storage : Keep under argon at –20°C in amber vials to prevent nitrile hydrolysis or photodegradation .

- Stability Tests :

Advanced: What mechanistic insights explain its role in heterocyclic cascade reactions?

Q. Methodological Answer :

- Hypothesis Testing :

- Case Study : In spiro-fused imidazolone synthesis, base-mediated ring-opening of the nitrile group precedes cyclization (KIE = 1.2–1.5) .

Advanced: How to address challenges in crystallographic refinement for derivatives?

Q. Methodological Answer :

- Issue : Poor diffraction due to flexible acetonitrile side chains.

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.